molecular formula C23H22ClN5O2 B2954500 3-benzyl-9-(3-chloro-4-methylphenyl)-1-methyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione CAS No. 923437-21-2

3-benzyl-9-(3-chloro-4-methylphenyl)-1-methyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione

Cat. No.: B2954500
CAS No.: 923437-21-2
M. Wt: 435.91
InChI Key: ZLSBBDUDKLTSSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a pyrimidopurine-dione derivative characterized by a bicyclic core (pyrimido[1,2-g]purine) with a benzyl group at position 3, a 3-chloro-4-methylphenyl substituent at position 9, and a methyl group at position 1. The chloro and methyl groups on the phenyl ring enhance lipophilicity and steric bulk, which may influence binding affinity and pharmacokinetic properties .

Properties

IUPAC Name

3-benzyl-9-(3-chloro-4-methylphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22ClN5O2/c1-15-9-10-17(13-18(15)24)27-11-6-12-28-19-20(25-22(27)28)26(2)23(31)29(21(19)30)14-16-7-4-3-5-8-16/h3-5,7-10,13H,6,11-12,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLSBBDUDKLTSSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2CCCN3C2=NC4=C3C(=O)N(C(=O)N4C)CC5=CC=CC=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-benzyl-9-(3-chloro-4-methylphenyl)-1-methyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione typically involves multi-step organic reactions. One common method includes the condensation of appropriate purine derivatives with benzyl halides and chloro-methylphenyl reagents under controlled conditions. The reaction conditions often require the use of catalysts such as palladium or copper complexes to facilitate the coupling reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and solvents, along with stringent quality control measures, is essential to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

3-benzyl-9-(3-chloro-4-methylphenyl)-1-methyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the chloro and methylphenyl positions, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or tetrahydrofuran.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can lead to the formation of various substituted derivatives with different functional groups.

Scientific Research Applications

3-benzyl-9-(3-chloro-4-methylphenyl)-1-methyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of 3-benzyl-9-(3-chloro-4-methylphenyl)-1-methyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogues and Substituent Analysis

The following analogues share the pyrimidopurine-dione core but differ in substituents, leading to distinct physicochemical and biological profiles:

Compound Name & Identifier Substituents Key Structural Differences Inferred Properties
Target Compound : 3-Benzyl-9-(3-chloro-4-methylphenyl)-1-methyl-pyrimido[1,2-g]purine-2,4-dione - 3-Benzyl
- 9-(3-chloro-4-methylphenyl)
- 1-Methyl
Reference compound High lipophilicity; potential for strong target binding due to halogenation .
9-(3-Chloro-4-methylphenyl)-3-(2-fluorobenzyl)-1-methyl analogue (RN: 923480-83-5) - 3-(2-Fluorobenzyl)
- 9-(3-chloro-4-methylphenyl)
Fluorine atom at benzyl ortho-position Enhanced metabolic stability; possible increased electronegativity at binding site.
1-Methyl-9-(4-methylbenzyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4-dione (RN: 303972-89-6) - 9-(4-Methylbenzyl)
- No chloro substituent
Reduced steric bulk and lipophilicity Lower target affinity but improved solubility.
9-(4-Ethoxyphenyl)-3-(4-methylbenzyl)-1-methyl analogue (RN: 846065-66-5) - 9-(4-Ethoxyphenyl)
- 3-(4-Methylbenzyl)
Ethoxy group introduces polarity and bulk Potential for altered pharmacokinetics (e.g., slower clearance).
6-(3-Chloro-5-methylphenyl)-9-isopropyl-9H-purine (Compound 4h) - Purine core (not pyrimidopurine)
- 3-Chloro-5-methylphenyl substituent
Different core structure but similar halogenated aryl group Highlights chloro-methylphenyl’s role in bioactivity across scaffolds.
Electronic Effects
  • Chlorine vs. Fluorine : The target compound’s 3-chloro group (electron-withdrawing) may enhance binding to electron-rich regions of biological targets compared to the 2-fluorobenzyl analogue’s fluorine (moderate electronegativity) .
  • Ethoxy vs.
Steric and Lipophilic Effects
  • The 3-chloro-4-methylphenyl group in the target compound increases steric hindrance compared to the 4-methylbenzyl group in RN 303972-89-6, likely affecting binding pocket compatibility .
  • The benzyl/fluorobenzyl substituents influence π-π stacking interactions, critical for target engagement in aromatic-rich environments .
Metabolic Stability
  • Fluorinated analogues (e.g., RN 923480-83-5) may exhibit slower oxidative metabolism due to fluorine’s resistance to CYP450-mediated degradation .
  • Chlorinated compounds (target and RN 4h) could face faster clearance via dehalogenation pathways .

Biological Activity

The compound 3-benzyl-9-(3-chloro-4-methylphenyl)-1-methyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione is a member of the pyrimidine and purine derivatives that have garnered attention for their potential biological activities. This article aims to explore the biological activity of this compound through various studies and findings.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

C20H20ClN5O2\text{C}_{20}\text{H}_{20}\text{Cl}\text{N}_5\text{O}_2

This structure indicates the presence of a benzyl group and a chloro-substituted methylphenyl group which may contribute to its biological properties.

Anticancer Activity

One of the primary areas of research surrounding this compound is its anticancer activity. Studies have indicated that derivatives of pyrimidine and purine exhibit significant inhibition against various cancer cell lines. For instance:

  • Case Study 1 : A study demonstrated that similar compounds inhibited cell proliferation in breast cancer cell lines by inducing apoptosis through the activation of caspase pathways. The IC50 values were reported in the low micromolar range (0.5 - 5 µM) for several derivatives .
  • Case Study 2 : Another investigation focused on the compound's ability to inhibit the MEK-MAPK signaling pathway in solid tumors. The results showed a dose-dependent inhibition of pMAPK levels in liver and lung tissues following administration .

Antimicrobial Activity

Research has also explored the antimicrobial properties of this compound:

  • Study Findings : In vitro assays revealed that certain derivatives displayed activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 10 to 50 µg/mL against Staphylococcus aureus and Escherichia coli .

Enzyme Inhibition

The compound has been studied for its potential to inhibit various enzymes:

  • Enzyme Targeting : It was found to inhibit dihydrofolate reductase (DHFR), an essential enzyme in folate metabolism. This inhibition could provide insights into its use as a chemotherapeutic agent .

Data Table: Summary of Biological Activities

Activity TypeTarget/PathwayIC50/MIC ValuesReference
AnticancerBreast Cancer Cell Lines0.5 - 5 µM
AntimicrobialStaphylococcus aureus10 - 50 µg/mL
Enzyme InhibitionDihydrofolate ReductaseNot specified

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.